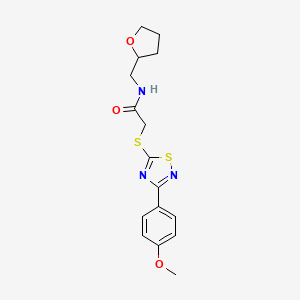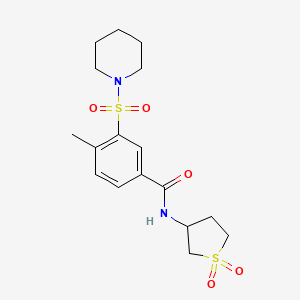![molecular formula C19H17NO5 B2842089 N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide CAS No. 929373-29-5](/img/structure/B2842089.png)
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide” is a synthetic compound . It is related to the field of organic chemical synthesis . The compound is similar to Combretastatin, a natural product with anticancer activity that is obtained from the South African shrub Combretum caffrum .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process starts with the addition of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine), and anhydrous dichloromethane in a reaction flask . The mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection . The reaction is stirred for 30 minutes, then warmed to room temperature, and continuously stirred to react for 24 hours . The preparation method is simple and convenient, and the yield can achieve 76% .Molecular Structure Analysis
The molecular formula of “this compound” is C12H17NO3 . The average mass is 223.268 Da, and the monoisotopic mass is 223.120850 Da .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research into N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide and its derivatives has shown utility in organic synthesis, particularly in the formation of complex molecular frameworks. For instance, studies on the cyclisation of related compounds have led to the development of novel synthetic routes for indole derivatives, showcasing the compound's role in facilitating intramolecular nucleophilic aromatic substitution reactions (Kametani, Ohsawa, & Ihara, 1981). Such reactions are pivotal for synthesizing biologically active molecules and could be applied to the development of new drugs and materials.
Pharmacological Applications
While direct studies on this compound specifically focusing on pharmacological applications are limited, research on structurally related compounds indicates potential for medicinal chemistry. For example, derivatives of similar molecular structures have been explored for their antibacterial and antitumor activities. These studies often involve the synthesis and pharmacological evaluation of new derivatives, highlighting the potential for this compound in drug development and as a model compound in understanding biological mechanisms (Al-Suwaidan et al., 2016).
Material Science and Coatings
Research in material science, particularly in the synthesis of hybrid materials and coatings, has also benefited from compounds related to this compound. Studies have demonstrated the use of such compounds in creating polymeric networks and coatings with improved thermal stability and robustness. These applications are crucial for developing advanced materials with tailored properties for specific industrial and technological applications (Batibay et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11(21)20-13-5-7-16-14(9-13)15(22)10-18(25-16)12-4-6-17(23-2)19(8-12)24-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMAMVPYILKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2842012.png)
![(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2842014.png)

![N-(4-fluorobenzyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2842016.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2842022.png)



![2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B2842027.png)
![2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2842029.png)